N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide
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Overview
Description
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of thiophene reacts with a halogenated quinoline derivative.
Amidation Reaction: The final step involves the formation of the amide bond between the quinoline and thiophene rings. This can be achieved through a condensation reaction between the carboxylic acid derivative of thiophene and the amine derivative of quinoline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline and thiophene derivatives.
Scientific Research Applications
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylpropanamide
- N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)hydroxylamine
- 4-Chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
Uniqueness
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide is unique due to the presence of both quinoline and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5804-81-9 |
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Molecular Formula |
C21H20N2OS |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H20N2OS/c1-15-14-19(17-10-5-6-11-18(17)22-15)23(16-8-3-2-4-9-16)21(24)20-12-7-13-25-20/h2-13,15,19,22H,14H2,1H3 |
InChI Key |
IUCCFZPZAWERPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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